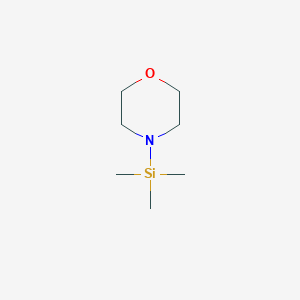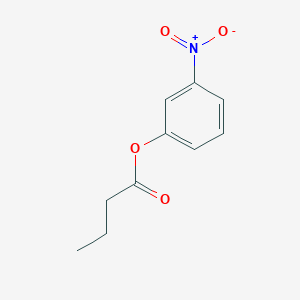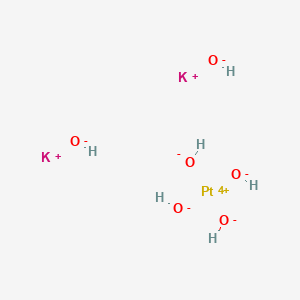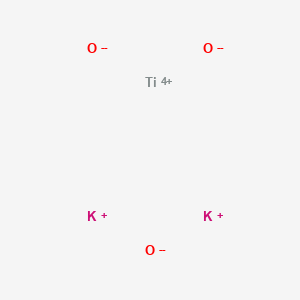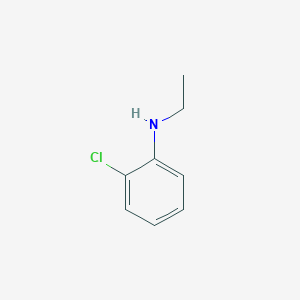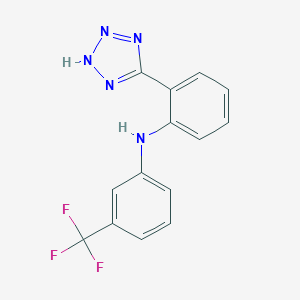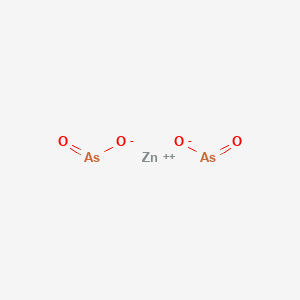![molecular formula C20H27N2O5PS B079751 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate CAS No. 14796-43-1](/img/structure/B79751.png)
1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate, also known as WST-1, is a widely used tetrazolium salt in biochemical and physiological research. It is a water-soluble compound that is commonly used in cell viability assays.
Mécanisme D'action
The mechanism of action of 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate involves the reduction of the tetrazolium salt to a formazan dye by cellular dehydrogenases. The reduction process occurs in the mitochondria of viable cells and is dependent on the metabolic activity of the cells. The resulting formazan dye is water-soluble and can be quantified using a spectrophotometer.
Effets Biochimiques Et Physiologiques
1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate is a non-toxic compound that does not affect the viability or metabolic activity of cells. It is a reliable indicator of cell viability and is commonly used in a variety of cell-based assays. 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate has been shown to be more sensitive than other tetrazolium salts such as MTT and XTT, making it a preferred choice for many researchers.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate in lab experiments include its high sensitivity, water solubility, and non-toxicity. 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate is also easy to use and can be quantified using a spectrophotometer. However, 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate is sensitive to light and must be protected from light during storage and handling. In addition, the reduction of 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate is dependent on the metabolic activity of cells and may not be suitable for use in certain cell types.
Orientations Futures
For the use of 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate in research include the development of new assays that utilize the compound, as well as the optimization of existing assays. 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate may also be used in combination with other compounds to enhance its sensitivity or specificity. In addition, the mechanism of action of 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate may be further elucidated to better understand its interaction with cellular dehydrogenases.
Méthodes De Synthèse
The synthesis of 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate involves the reaction of 3-(dimethylamino)propylamine with phenothiazine-2-carbonyl chloride in the presence of triethylamine. The resulting intermediate is then treated with phosphoric acid to obtain the final product, 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate.
Applications De Recherche Scientifique
1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate is commonly used in cell viability assays to determine the number of viable cells in a sample. It works by converting the tetrazolium salt to a formazan dye in the presence of cellular dehydrogenases. The amount of dye produced is directly proportional to the number of viable cells in the sample. 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate is also used in drug screening assays to determine the cytotoxicity of compounds on cancer cells.
Propriétés
Numéro CAS |
14796-43-1 |
|---|---|
Nom du produit |
1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate |
Formule moléculaire |
C20H27N2O5PS |
Poids moléculaire |
438.477541 |
Nom IUPAC |
1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one;phosphoric acid |
InChI |
InChI=1S/C20H24N2OS.H3O4P/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)24-20;1-5(2,3)4/h5-6,8-11,14H,4,7,12-13H2,1-3H3;(H3,1,2,3,4) |
Clé InChI |
WUPBGYIUUDMXNM-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.OP(=O)(O)O |
SMILES canonique |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.OP(=O)(O)O |
Pictogrammes |
Acute Toxic; Irritant; Environmental Hazard |
Numéros CAS associés |
3568-24-9 (Parent) |
Synonymes |
1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




